Kallidin, also known as lysyl-bradykinin, is a decapeptide belonging to the kinin group of vasoactive peptides. [, ] It acts as a potent inflammatory mediator with significant effects on smooth muscle and blood vessels. [, ] Kallidin is generated from kininogen by the action of the enzyme kallikrein. [, , , , ] It is considered an immediate precursor to bradykinin, another potent vasoactive kinin. [, ]
While both bradykinin and kallidin primarily activate the bradykinin B2 receptor, kallidin demonstrates a higher potency in certain systems. [, , ] Kallidin plays a crucial role in various physiological processes, including inflammation, pain perception, blood pressure regulation, and renal function. [, , , , ]
Kallidin is synthesized from low-molecular-weight kininogen through enzymatic action by tissue kallikrein. This process occurs primarily in the plasma and tissues, where kallikrein acts on kininogen to release kallidin and bradykinin. The classification of kallidin falls under the category of vasoactive peptides within the broader framework of the kallikrein-kinin system, which consists of various kinins and their receptors (B1 and B2 receptors) that mediate their biological effects .
The synthesis of kallidin can be achieved through several methods, primarily focusing on solid-phase peptide synthesis techniques. One common approach involves the following steps:
Kallidin's molecular structure consists of a chain of nine amino acids, with a unique sequence that distinguishes it from other kinins. The structure can be represented as follows:
The structural integrity of kallidin is essential for its function as it determines how effectively it interacts with kinin receptors .
Kallidin participates in several chemical reactions within the body:
Kallidin exerts its effects primarily through interactions with G-protein-coupled receptors (GPCRs), specifically the B2 receptor. Upon binding:
Kallidin possesses several notable physical and chemical properties:
These properties are crucial for its biological activity and potential therapeutic applications .
Kallidin has several scientific applications:
The kallikrein-kinin system (KKS) is a proteolytic cascade regulating cardiovascular homeostasis, inflammation, and pain. Within this system, kallidin (Lys-bradykinin) emerges as a critical peptide mediator with distinct biochemical properties and physiological roles. This section details its discovery, structure, and integration within KKS.
Kallidin was first isolated in 1930 by Heinrich Kraut, Eugen Werle, and collaborators from pancreatic extracts and urine. Its name derives from the Greek word "kallikreas" (pancreas), reflecting its tissue origin. The term "kallidin" specifically denotes its generation by kallikrein enzymes [9]. Early studies identified its potent hypotensive effects, distinguishing it from other vasoactive substances. Notably, kallidin's discovery preceded that of bradykinin (identified in 1949), though both peptides share overlapping functions [1] [9].
Kallidin is a linear decapeptide with the amino acid sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (Lys⁰-bradykinin). It belongs to the kinin family of vasoactive peptides characterized by:
Table 1: Primary Structure of Kallidin
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 |
---|---|---|---|---|---|---|---|---|---|---|
Amino Acid | Lys | Arg | Pro | Pro | Gly | Phe | Ser | Pro | Phe | Arg |
Kallidin is generated when tissue kallikrein cleaves low-molecular-weight kininogen (LMWK). This reaction occurs primarily in kidneys, salivary glands, and vascular endothelium [5] [6]. Key steps in its metabolism include:
Table 2: Kallidin Metabolism in the KKS
Enzyme | Action on Kallidin | Biological Consequence |
---|---|---|
Tissue kallikrein | Cleaves LMWK to release kallidin | Kinin generation |
Carboxypeptidase N/M | Removes C-terminal arginine | Des-Arg¹⁰-kallidin (B1R agonist) |
Angiotensin-converting enzyme | Hydrolyzes Pro⁷-Phe⁸ bond | Inactivation |
Neutral endopeptidase | Cleaves Gly⁴-Phe⁵ bond | Inactivation |
Kallidin’s half-life in plasma is <30 seconds, reflecting rapid enzymatic degradation [5] [7].
Structural Differences
Functional Divergence
Table 3: Functional Comparison of Kallidin and Bradykinin
Property | Kallidin | Bradykinin |
---|---|---|
Precursor | Low-molecular-weight kininogen (LMWK) | High-molecular-weight kininogen (HMWK) |
Generating Enzyme | Tissue kallikrein | Plasma kallikrein |
Primary Receptor | B2R (high affinity) | B2R (moderate affinity) |
B1R Agonist Metabolite | Des-Arg¹⁰-kallidin (high potency) | Des-Arg⁹-bradykinin (low potency) |
Tissue Distribution | Kidneys, salivary glands | Plasma, lung endothelium |
Kallidin’s unique decapeptide structure and tissue-specific generation position it as a pivotal mediator in the kallikrein-kinin system. Its N-terminal lysine extension differentiates its receptor binding, metabolic fate, and physiological actions from bradykinin. Advanced structural biology techniques, such as cryo-EM, continue to elucidate how subtle sequence variations translate into distinct functional outcomes in cardiovascular regulation and inflammation [3] [8]. Future research may exploit these differences for targeted therapeutic interventions in diseases involving KKS dysregulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7